molecular formula C64H56N8OV B1140455 Vanadyl 2 11 20 29-tetra-tert-butyl-2 3& CAS No. 105011-00-5

Vanadyl 2 11 20 29-tetra-tert-butyl-2 3&

Cat. No.: B1140455
CAS No.: 105011-00-5
M. Wt: 1004.14
Attention: For research use only. Not for human or veterinary use.
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Description

Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine is an organometallic compound known for its unique properties and applications. It is a type of naphthalocyanine dye, which is a class of compounds that exhibit strong absorption in the near-infrared (NIR) region. This compound is primarily used in photonic and optical materials due to its ability to absorb light in the NIR region and its low band gap property .

Biochemical Analysis

Biochemical Properties

It is known that it can absorb light in the near-infrared (NIR) region . This property could potentially influence its interactions with various biomolecules.

Molecular Mechanism

Its NIR-absorbing property suggests that it may interact with biomolecules in a light-dependent manner .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine typically involves the reaction of vanadyl acetylacetonate with a naphthalocyanine precursor under specific conditions. The reaction is carried out in the presence of a solvent, such as dimethylformamide (DMF), and at elevated temperatures to facilitate the formation of the naphthalocyanine ring structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through techniques such as column chromatography or recrystallization to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield vanadium(V) oxides, while reduction reactions can produce vanadium(III) complexes. Substitution reactions result in modified naphthalocyanine derivatives with different functional groups .

Scientific Research Applications

Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • Nickel(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine
  • Silicon 2,3-naphthalocyanine dichloride
  • Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide

Uniqueness

Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine is unique due to its vanadium center, which imparts distinct electronic properties compared to other naphthalocyanines. Its strong NIR absorption and low band gap make it particularly suitable for applications in photonic and optoelectronic devices. Additionally, the presence of tert-butyl groups enhances its solubility and stability, making it more versatile for various applications .

Properties

IUPAC Name

oxovanadium(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H56N8.O.V/c1-61(2,3)41-17-13-33-25-45-49(29-37(33)21-41)57-65-53(45)70-58-51-31-39-23-43(63(7,8)9)19-15-35(39)27-47(51)55(67-58)72-60-52-32-40-24-44(64(10,11)12)20-16-36(40)28-48(52)56(68-60)71-59-50-30-38-22-42(62(4,5)6)18-14-34(38)26-46(50)54(66-59)69-57;;/h13-32H,1-12H3;;/q-2;;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDACBKVLZCERN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=CC3=C(C=C2C=C1)C4=NC5=NC(=NC6=C7C=C8C=C(C=CC8=CC7=C([N-]6)N=C9C1=C(C=C2C=CC(=CC2=C1)C(C)(C)C)C(=N9)N=C3[N-]4)C(C)(C)C)C1=C5C=C2C=C(C=CC2=C1)C(C)(C)C.O=[V+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H56N8OV
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1004.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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